molecular formula C24H20FN3O4 B2706126 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 899758-33-9

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2706126
CAS No.: 899758-33-9
M. Wt: 433.439
InChI Key: PHASMZWYSQQAKJ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is a synthetic small molecule designed for research purposes. This compound features a quinazolin-4-one core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The molecular structure incorporates a 3,5-dimethoxybenzamide group linked to a fluorinated phenyl ring system, suggesting potential for targeted biological interactions. Researchers may investigate this compound as a potential inhibitor of specific enzymatic pathways, such as kinase signaling, given the established role of similar quinazolinone derivatives in this area . Its structural profile indicates it may be of significant value in early-stage drug discovery and development research, particularly in oncology and immunology. The precise mechanism of action, binding affinity, and selectivity profile require further experimental investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-26-21-7-5-4-6-19(21)24(30)28(14)16-8-9-20(25)22(12-16)27-23(29)15-10-17(31-2)13-18(11-15)32-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHASMZWYSQQAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Coupling with 3,5-dimethoxybenzamide: This step might involve amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular pathways: Affecting processes like cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: The quinazolinone-benzamide hybrid may exhibit dual functionality (e.g., kinase inhibition and DNA targeting), whereas agrochemical analogs like Propanil or Isoxaben act via single-mechanism herbicidal activity .
  • Limitations : Direct bioactivity data for the target compound is unavailable in the evidence. Its complexity may pose synthetic challenges compared to simpler benzamides.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is a synthetic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22F1N3O3C_{23}H_{22}F_{1}N_{3}O_{3}, with a molecular weight of 441.4 g/mol. The presence of the fluorine atom and methoxy groups contributes to its unique properties and potential biological activities.

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The quinazolinone moiety is known to inhibit various kinases, which play essential roles in cell proliferation and survival. The fluorine atom enhances the compound's binding affinity and metabolic stability, potentially increasing its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria. In vitro studies demonstrated inhibition zones comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures showed IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, suggesting a promising therapeutic index for further development.
  • Antimicrobial Activity : Another study assessed the compound's effect on Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial efficacy.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerHuman breast cancer cells0.5
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural FeatureBiological Activity
This compoundFluorine atom + methoxy groupsModerate anticancer and antibacterial activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamideChlorine instead of fluorineReduced activity compared to fluorine variant

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